molecular formula C11H7BrN2O B595213 2-Amino-5-(2-bromophenyl)furan-3-carbonitrile CAS No. 1261268-90-9

2-Amino-5-(2-bromophenyl)furan-3-carbonitrile

Cat. No.: B595213
CAS No.: 1261268-90-9
M. Wt: 263.094
InChI Key: OIOOEJUOQZTMRP-UHFFFAOYSA-N
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Description

2-Amino-5-(2-bromophenyl)furan-3-carbonitrile is a heterocyclic compound that contains a furan ring substituted with an amino group, a bromophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromophenyl)furan-3-carbonitrile typically involves the reaction of 2-bromobenzaldehyde with malononitrile and ammonium acetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-bromophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-amino-5-(2-substituted phenyl)furan-3-carbonitrile derivatives.

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of 2-amino-5-(2-bromophenyl)furan-3-amine or 2-amino-5-(2-bromophenyl)furan-3-aldehyde.

Scientific Research Applications

2-Amino-5-(2-bromophenyl)furan-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromophenyl)furan-3-carbonitrile in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with target proteins, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenylfuran-3-carbonitrile
  • 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile
  • 2-Amino-5-(2-chlorophenyl)furan-3-carbonitrile

Uniqueness

2-Amino-5-(2-bromophenyl)furan-3-carbonitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the combination of the furan ring with the amino and nitrile groups offers a unique electronic structure that can be exploited in different chemical and biological applications .

Properties

IUPAC Name

2-amino-5-(2-bromophenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-9-4-2-1-3-8(9)10-5-7(6-13)11(14)15-10/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOOEJUOQZTMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(O2)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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